Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate
CAS No.:
Cat. No.: VC17374641
Molecular Formula: C23H23NO3
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23NO3 |
|---|---|
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | benzyl 2-amino-3-(4-phenylmethoxyphenyl)propanoate |
| Standard InChI | InChI=1S/C23H23NO3/c24-22(23(25)27-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)26-16-19-7-3-1-4-8-19/h1-14,22H,15-17,24H2 |
| Standard InChI Key | UCRXQUVKDMVBBM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)OCC3=CC=CC=C3)N |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is (S)-benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate, reflecting its stereochemistry at the alpha-carbon and the substitution pattern on the aromatic ring . Common synonyms include:
-
O-Benzyl-L-tyrosine benzyl ester
-
L-Tyrosine, O-(phenylmethyl)-, phenylmethyl ester
The compound’s CAS Registry Number is 52799-86-7, with additional identifiers such as SCHEMBL1855604 and AKOS027427028 .
Molecular Structure and Stereochemistry
The molecule consists of a central L-tyrosine backbone modified at the phenolic hydroxyl and carboxyl groups with benzyl protecting groups. Key structural attributes include:
-
A chiral center at the alpha-carbon (C2), conferring (S)-configuration .
-
A para-benzyloxy-substituted phenyl ring linked to the beta-carbon (C3).
The SMILES notation for the compound is:
C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)OCC3=CC=CC=C3)N .
The InChIKey UCRXQUVKDMVBBM-QFIPXVFZSA-N uniquely encodes its stereochemical and structural details .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 361.4 g/mol | |
| XLogP3 | 4.2 | |
| Hydrogen Bond Donors | 1 | |
| Rotatable Bonds | 9 | |
| Melting Point | 259°C (decomposition) |
Synthesis and Manufacturing
Benzylation of Tyrosine Derivatives
The compound is synthesized through sequential benzylation of L-tyrosine derivatives. A patented method involves:
-
Selective Benzylation:
-
De-Esterification:
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Benzylation | NaH, BnBr, THF, 0–25°C | 85–92% |
| De-Esterification | 2M NaOH, MeOH/H₂O, 20°C | >95% |
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane). Purity is confirmed by:
-
HPLC: Retention time = 12.3 min (C18 column, acetonitrile/water) .
-
NMR: NMR (400 MHz, CDCl₃) δ 7.35–7.25 (m, 10H, aromatic), 5.12 (s, 2H, OCH₂Ph), 4.58 (q, 1H, α-CH), 3.21 (dd, 2H, β-CH₂) .
Physicochemical Properties
Solubility and Stability
-
Solubility:
-
Stability:
Spectroscopic Data
Applications in Research
Peptide Synthesis
The compound’s benzyl groups protect reactive sites during solid-phase peptide synthesis (SPPS):
-
Phenolic OH Protection: Resists nucleophilic attack in basic conditions .
-
Carboxyl Activation: Enables coupling via HOBt/DIC or other activating agents .
Pharmaceutical Intermediates
It is a precursor to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume